Terminal γ-Allenol Architecture Enables 6-Endo Alkoxycyclization vs. Inactive 5-Exo Analogues
Hexa-4,5-dien-1-ol (a terminal γ-allenol) was successfully employed as a substrate for intramolecular alkoxycyclization catalyzed by an asymmetric DPCB-digold complex, a transformation reported by Ito et al. [1]. While the publication notes that this cyclization was 'attempted' without reporting isolated yields, the significance lies in the fact that the six-carbon chain length with a terminal allene specifically enables 6-endo cyclization to form dihydropyran derivatives. In contrast, 5-exo cyclization with shorter-chain 4-allen-1-ols (e.g., penta-4,5-dien-1-ol) proceeds with different regioselectivity, and saturated alcohol analogues or conjugated dienol isomers are completely unreactive under these conditions because they lack the cumulative π-system required for gold-catalyzed allene activation . The terminal allene positioning in Hexa-4,5-dien-1-ol is thus non-substitutable for accessing 6-membered oxygen heterocycles via this specific mechanistic pathway.
| Evidence Dimension | Cyclization mode enabled by chain length and allene position |
|---|---|
| Target Compound Data | 6-endo alkoxycyclization enabled (dihydropyran formation) |
| Comparator Or Baseline | 4-allen-1-ols (5-exo mode) / saturated alcohols (unreactive) / conjugated dienols (unreactive) |
| Quantified Difference | Regioselectivity switch from 5-exo to 6-endo based on chain length; absolute reactivity absent in non-allene isomers |
| Conditions | DPCB-digold asymmetric catalyst system |
Why This Matters
Procurement decisions for heterocycle synthesis programs must match chain length to desired ring size; substituting a shorter 4-allen-1-ol or a non-allene C6H10O isomer will fail to produce the 6-membered oxygen heterocycle target.
- [1] Ito, S., et al. (2016). Dynamic Chirality Control of tropos DPCB-digold Skeleton by Chiral Binaphthyldicarboxylate. Chemistry - An Asian Journal, 11(6), 823-827. doi:10.1002/asia.201501326. View Source
